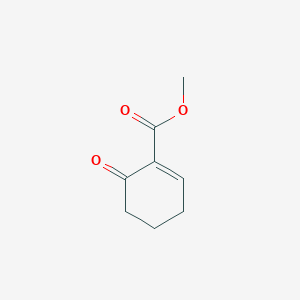

Methyl 6-oxocyclohex-1-ene-1-carboxylate

CAS No.: 52784-37-9

Cat. No.: VC3850284

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52784-37-9 |

|---|---|

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | methyl 6-oxocyclohexene-1-carboxylate |

| Standard InChI | InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3 |

| Standard InChI Key | CJTBWDJSTLSONF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CCCCC1=O |

| Canonical SMILES | COC(=O)C1=CCCCC1=O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Methyl 6-oxocyclohex-1-ene-1-carboxylate belongs to the class of cyclohexene derivatives, featuring a six-membered ring with one double bond. The molecule’s planar geometry is disrupted by the ketone and ester groups, introducing torsional strain and influencing its reactivity. The SMILES notation illustrates the ester group () at position 1 and the ketone () at position 6 . X-ray crystallographic studies of related compounds, such as methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, reveal that such systems often adopt chair-like conformations in the solid state, with substituents occupying equatorial positions to minimize steric hindrance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 154.16 g/mol | |

| IUPAC Name | Methyl 6-oxocyclohexene-1-carboxylate | |

| SMILES | ||

| InChI Key | CJTBWDJSTLSONF-UHFFFAOYSA-N |

Spectroscopic Characterization

Infrared (IR) spectroscopy of methyl 6-oxocyclohex-1-ene-1-carboxylate reveals strong absorption bands at approximately 1720 cm and 1680 cm, corresponding to the ester carbonyl () and cyclohexenone ketone (), respectively . Nuclear magnetic resonance (NMR) data for analogous compounds, such as methyl 1-methyl-6-oxocyclohex-2-ene-1-carboxylate, show distinct signals for the methyl ester ( 3.6–3.8 ppm in NMR) and the cyclohexenone protons ( 5.5–6.5 ppm for olefinic protons) . Mass spectrometry typically displays a molecular ion peak at 154, consistent with the molecular weight .

Synthesis and Derivatives

Synthetic Routes

The synthesis of methyl 6-oxocyclohex-1-ene-1-carboxylate often begins with cyclohexenone precursors. One approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. For example, reacting 1,3-butadiene with methyl acrylate yields a cyclohexene intermediate, which is subsequently oxidized to introduce the ketone group . Alternative methods include the Baeyer-Villiger oxidation of substituted cyclohexanones, though this route is less common due to competing side reactions .

A recent advancement involves the use of photochemical dimerization. Irradiating methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate with UV light produces cyclobutane dimers, demonstrating the compound’s potential in topochemical reactions . While this study focused on a derivative, the methodology could be adapted for synthesizing methyl 6-oxocyclohex-1-ene-1-carboxylate analogs.

Structural Derivatives

Modifying the ester or ketone groups expands the compound’s utility. For instance:

-

Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate (CAS 108161-73-5) introduces a hydroxyl group at position 2, enhancing hydrogen-bonding capacity .

-

Ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylate (CAS MFCD34601774) replaces the methyl ester with an ethyl group, altering solubility and reactivity .

Table 2: Comparative Analysis of Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 6-oxocyclohex-1-ene-1-carboxylate | 154.16 | Ester, ketone | |

| Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate | 170.16 | Ester, ketone, hydroxyl | |

| Ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylate | 182.22 | Ester, ketone, methyl |

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 6-oxocyclohex-1-ene-1-carboxylate serves as a precursor in synthesizing biologically active molecules. Its cyclohexenone moiety is a key building block for terpenoids and steroid analogs. For example, it has been used in the synthesis of strigolactones, plant hormones that regulate symbiotic relationships with fungi . The compound’s ability to undergo Michael additions and aldol condensations makes it valuable for constructing complex polycyclic systems .

Materials Science

In polymer chemistry, the compound’s conjugated system facilitates radical polymerization, yielding materials with tailored thermal and mechanical properties. Derivatives like methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate (CAS 75100-65-1) have been explored as cross-linking agents in epoxy resins .

Physicochemical Properties

Solubility and Stability

Methyl 6-oxocyclohex-1-ene-1-carboxylate is sparingly soluble in water ( 1.2 mg/mL at 25°C) but miscible with polar organic solvents like ethanol and acetone. The compound is stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, yielding 6-oxocyclohex-1-ene-1-carboxylic acid .

Thermodynamic Data

Differential scanning calorimetry (DSC) reveals a melting point of approximately 45–48°C and a decomposition temperature above 200°C. The LogP value (octanol-water partition coefficient) of 1.2 indicates moderate lipophilicity, favoring membrane permeability in drug design .

Future Directions

Future research should prioritize:

-

Green Synthesis: Developing catalytic methods to reduce waste in large-scale production.

-

Biological Screening: Evaluating the compound’s antimicrobial or anticancer potential.

-

Advanced Materials: Exploring its use in photo-responsive polymers or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume